

# GC-MS analysis of 2-(3-Chloro-4-fluorophenoxy)ethanamine

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## Compound of Interest

**Compound Name:** 2-(3-Chloro-4-fluorophenoxy)ethanamine  
**CAS No.:** 883524-07-0; 914086-51-4  
**Cat. No.:** B2564182

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Application Note: High-Precision GC-MS Analysis of **2-(3-Chloro-4-fluorophenoxy)ethanamine**

## Executive Summary & Objective

**2-(3-Chloro-4-fluorophenoxy)ethanamine** (CAS: 914086-51-4) is a Critical Process Intermediate (CPI) in the synthesis of Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer therapy.

The accurate quantification of this primary amine is essential for two reasons:

- **Yield Optimization:** It serves as the nucleophile in the coupling with the quinazoline core.
- **Impurity Profiling:** Unreacted amines in the final API (Active Pharmaceutical Ingredient) can pose genotoxic risks; therefore, trace-level detection is required.

Challenge: As a primary amine with a polar ether linkage, the underivatized compound exhibits significant peak tailing, adsorption to liner silanols, and poor reproducibility on non-polar GC stationary phases.

Solution: This protocol details a Trifluoroacetic Anhydride (TFAA) derivatization workflow. This converts the polar amine into a volatile, stable trifluoroacetamide, improving peak shape, enhancing mass spectrometric sensitivity via specific fragmentation ( $m/z$  126), and ensuring robust quantification down to low-ppb levels.

## Chemical Context & Properties

Property	Data
Compound Name	2-(3-Chloro-4-fluorophenoxy)ethanamine
Structure	3-Cl-4-F-Ph-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClFNO
Molecular Weight	189.61 g/mol (Free Base)
pKa (Calc)	~9.5 (Primary Amine)
Boiling Point	~280°C (Predicted) - Requires Derivatization
Role	Gefitinib Intermediate (Side Chain)

## Experimental Protocol

### Reagents & Materials[8][9][10]

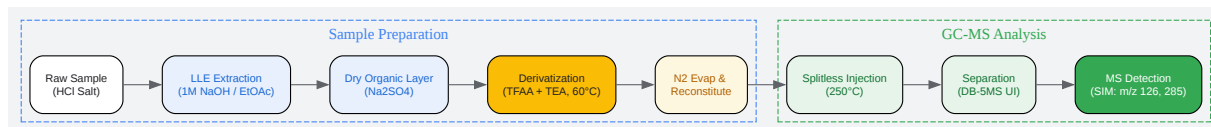
- Reference Standard: **2-(3-Chloro-4-fluorophenoxy)ethanamine HCl (>98%)**.
- Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).
- Solvent: Ethyl Acetate (LC-MS Grade) – Chosen for azeotropic compatibility and solubility.
- Base: Triethylamine (TEA) – To neutralize the HCl salt and scavenge acid byproducts.
- Internal Standard (ISTD): 3-Chlorophenethylamine or a deuterated analog.

## Sample Preparation Workflow

Note: All steps must be performed in a fume hood due to the corrosive nature of TFAA.

- Free Base Liberation:
  - Weigh 10 mg of the HCl salt into a 10 mL centrifuge tube.
  - Add 2 mL of 1M NaOH and 5 mL of Ethyl Acetate.
  - Vortex for 60 seconds and centrifuge at 3000 rpm for 3 minutes.
  - Transfer the upper organic layer (Ethyl Acetate) to a clean, dry vial. Dry over anhydrous .
- Derivatization (Acylation):
  - Transfer 200  $\mu$ L of the dried Ethyl Acetate extract to a GC autosampler vial.
  - Add 50  $\mu$ L of TFAA.
  - Add 10  $\mu$ L of Triethylamine (TEA) (Catalyst/Scavenger).
  - Cap immediately and incubate at 60°C for 30 minutes.
  - Mechanism:[\[1\]](#) The amine attacks the carbonyl of TFAA, releasing trifluoroacetic acid and forming the stable amide.
  - Evaporation (Optional but Recommended): Evaporate to dryness under  
  
and reconstitute in 200  $\mu$ L Ethyl Acetate to remove excess acid which can damage the GC column.
- QC Check: Transfer to the GC autosampler.

## Workflow Diagram



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Caption: Analytical workflow from salt liberation to N-TFA derivatization and MS detection.

## GC-MS Method Parameters

### Gas Chromatograph (Agilent 7890B or equivalent)

Parameter	Setting	Rationale
Column	DB-5MS UI (30m x 0.25mm x 0.25µm)	Low bleed, non-polar phase ideal for halogenated aromatics.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimal linear velocity for MS resolution.
Inlet	Splitless (Purge on @ 0.75 min)	Maximizes sensitivity for trace impurity analysis.
Inlet Temp	250°C	Ensures rapid volatilization of the TFA-derivative (BP ~220°C).
Oven Program	60°C (1 min) → 20°C/min → 300°C (3 min)	Fast ramp removes solvent; high final temp elutes heavy matrix.

### Mass Spectrometer (Agilent 5977 or equivalent)

Parameter	Setting
Source Temp	230°C
Quad Temp	150°C
Transfer Line	280°C
Ionization	EI (70 eV)
Acquisition	SIM/Scan Mode (Simultaneous)

## Data Analysis & Fragmentation Logic

### Derivatization Reaction

- Original MW: 189.6
- Added Mass:  
  
(97) - H (1) = 96 Da.
- Derivative MW:  $189.6 + 96 = 285.6$  Da.

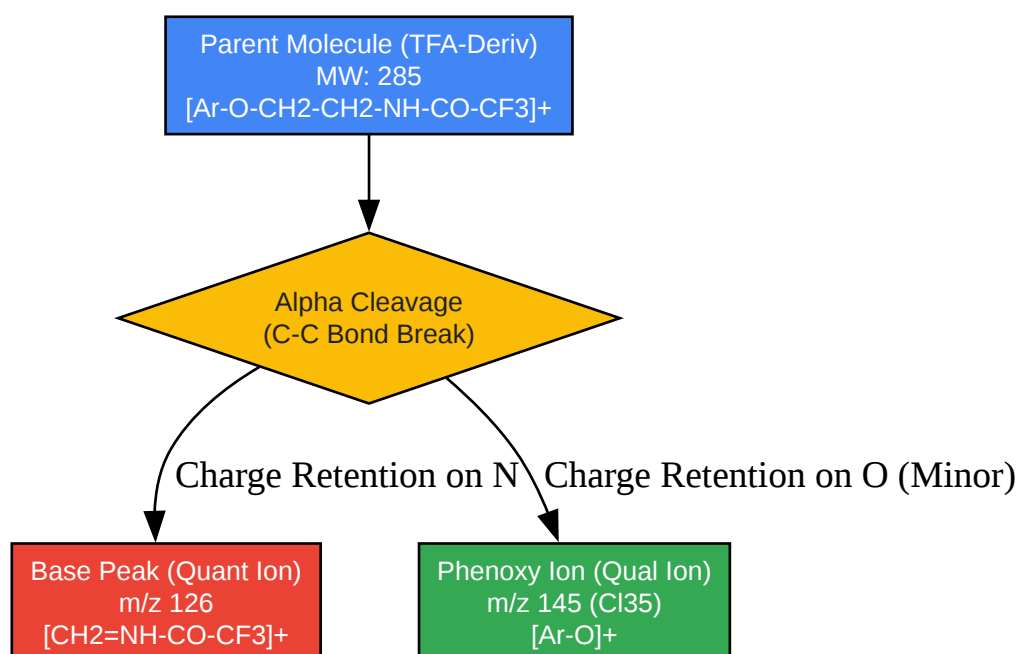
### Mass Spectrum Interpretation (TFA Derivative)

The Electron Impact (EI) spectrum of the N-TFA derivative is dominated by cleavage alpha to the nitrogen atom.

- Molecular Ion ( ):m/z 285 (Distinct peak, confirms derivatization).
- Base Peak (Target Ion):m/z 126.
  - Mechanism:[1][2]  
  
-cleavage of the ethylamine chain.
  - Fragment:

- Significance: This ion is highly specific to primary amines derivatized with TFAA and carries the fluorine signature, making it interference-free in complex matrices.
- Phenoxy Fragment: m/z 145 / 147 (3:1 ratio).
  - Fragment:
  - Significance: Confirms the presence of the halogenated aromatic core.

## Fragmentation Pathway Diagram



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Caption: EI Fragmentation pathway. m/z 126 is the specific marker for N-TFA ethylamines.

## Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

- Derivatization Efficiency:
  - Monitor m/z 189 (Underivatized amine). It should be < 1% of the m/z 285 peak area.
  - Troubleshooting: If m/z 189 persists, moisture is present. Re-dry the sample with

or increase TFAA incubation time.

- Linearity:
  - Range: 0.05 µg/mL to 10 µg/mL.
  - must be > 0.995 using the ratio of Target Ion (126) to Internal Standard Ion.
- Specificity:
  - The ratio of m/z 126 to m/z 285 should remain constant (10%) across the calibration range.

## References

- AstraZeneca. (2004). Iressa (Gefitinib) Prescribing Information. FDA Access Data. [Link](#)
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- Little, J. L. (1999). "Derivatization of primary amines for GC-MS." Journal of Chromatography A, 844(1-2), 1-22.
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- Sigma-Aldrich. (2023). Trifluoroacetic anhydride (TFAA) Product Specification. [Link](#)

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## Sources

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- [2. chem.libretexts.org](http://2.chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]

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